4H-1-Benzopyran-4-one, 7-(acetyloxy)-3-phenoxy-
Overview
Description
4H-1-Benzopyran-4-one, 7-(acetyloxy)-3-phenoxy- is a chemical compound belonging to the benzopyran family. Benzopyrans are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound features an acetyloxy group at the 7th position and a phenoxy group at the 3rd position, which may contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1-Benzopyran-4-one, 7-(acetyloxy)-3-phenoxy- typically involves the following steps:
Starting Materials: The synthesis begins with a benzopyran derivative as the core structure.
Phenoxylation: The phenoxy group is introduced at the 3rd position through a nucleophilic substitution reaction, using phenol and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
4H-1-Benzopyran-4-one, 7-(acetyloxy)-3-phenoxy- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The phenoxy and acetyloxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce hydroxy derivatives. Substitution reactions can result in a variety of functionalized benzopyran derivatives.
Scientific Research Applications
4H-1-Benzopyran-4-one, 7-(acetyloxy)-3-phenoxy- has several scientific research applications:
Chemistry: The compound is studied for its reactivity and potential as a building block for synthesizing more complex molecules.
Biology: It is investigated for its biological activities, including potential anti-inflammatory, antioxidant, and anticancer properties.
Medicine: Research explores its therapeutic potential in treating various diseases, particularly those involving oxidative stress and inflammation.
Industry: The compound may be used in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 4H-1-Benzopyran-4-one, 7-(acetyloxy)-3-phenoxy- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in cellular processes.
Pathways: It can modulate signaling pathways related to inflammation, oxidative stress, and cell proliferation. For example, it may inhibit pro-inflammatory cytokines or activate antioxidant defense mechanisms.
Comparison with Similar Compounds
Similar Compounds
4H-1-Benzopyran-4-one: The parent compound without the acetyloxy and phenoxy groups.
7-Hydroxy-4H-1-Benzopyran-4-one: A derivative with a hydroxy group at the 7th position.
3-Phenyl-4H-1-Benzopyran-4-one: A compound with a phenyl group at the 3rd position.
Uniqueness
4H-1-Benzopyran-4-one, 7-(acetyloxy)-3-phenoxy- is unique due to the presence of both acetyloxy and phenoxy groups, which may enhance its biological activity and specificity. These functional groups can influence the compound’s solubility, stability, and interaction with molecular targets, making it a valuable subject for research and potential therapeutic applications.
Biological Activity
Overview
4H-1-Benzopyran-4-one, 7-(acetyloxy)-3-phenoxy-, also known as 7-acetyloxy-3-phenoxycoumarin , is a synthetic compound belonging to the benzopyran family. This class of compounds is notable for its diverse biological activities, including potential anti-inflammatory , antioxidant , and anticancer properties. The specific structural features of this compound, with an acetyloxy group at the 7th position and a phenoxy group at the 3rd position, may significantly influence its biological effects and therapeutic applications.
- Molecular Formula : C17H12O5
- Molecular Weight : 284.26 g/mol
- Functional Groups : Acetyloxy and phenoxy
The biological activity of 4H-1-Benzopyran-4-one, 7-(acetyloxy)-3-phenoxy- is hypothesized to involve:
- Targeting specific enzymes and receptors involved in inflammation and oxidative stress.
- Modulating signaling pathways related to cell proliferation and apoptosis, potentially inhibiting pro-inflammatory cytokines or enhancing antioxidant defenses.
Anti-inflammatory Activity
Research indicates that compounds in the benzopyran family, including this specific derivative, exhibit significant anti-inflammatory effects. In laboratory studies, it has been shown to:
Study Reference | Methodology | Results |
---|---|---|
US4900727A | Edema measurement in animal models | Significant reduction in edema compared to control group |
Antioxidant Properties
Antioxidant activity is another notable feature of this compound. It may scavenge free radicals and enhance the body's antioxidant defenses, thereby protecting cells from oxidative damage.
Anticancer Potential
Preliminary studies suggest that derivatives of benzopyran may have anticancer properties. For example:
- In vitro studies have indicated that related compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .
Compound | Cancer Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
4H-1-Benzopyran-4-one derivative | MDA-MB-231 (breast cancer) | 10 | Induction of apoptosis |
4H-1-Benzopyran-4-one derivative | PC-3ML (prostate cancer) | 5 | Inhibition of invasion |
Case Study: Anti-inflammatory Effects
In a study investigating the anti-inflammatory effects of benzopyran derivatives, the compound was administered to laboratory animals subjected to inflammatory stimuli. The results indicated a percentage inhibition of edema that was statistically significant compared to untreated controls:
The findings suggested that the compound's mechanism involves modulation of cytokine release and enhancement of anti-inflammatory pathways .
Case Study: Antioxidant Activity
Another study focused on the antioxidant capacity of various benzopyran derivatives, including 4H-1-Benzopyran-4-one, 7-(acetyloxy)-3-phenoxy-. The results demonstrated a significant reduction in oxidative stress markers in treated cells compared to controls, highlighting its potential role as a protective agent against oxidative damage.
Properties
IUPAC Name |
(4-oxo-3-phenoxychromen-7-yl) acetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O5/c1-11(18)21-13-7-8-14-15(9-13)20-10-16(17(14)19)22-12-5-3-2-4-6-12/h2-10H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUUNXKBAQARCBI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60160432 | |
Record name | 4H-1-Benzopyran-4-one, 7-(acetyloxy)-3-phenoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60160432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
137988-07-9 | |
Record name | 4H-1-Benzopyran-4-one, 7-(acetyloxy)-3-phenoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137988079 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4H-1-Benzopyran-4-one, 7-(acetyloxy)-3-phenoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60160432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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